molecular formula C10H9BrO2 B1291501 2-(3-Bromophenyl)cyclopropanecarboxylic acid CAS No. 91445-84-0

2-(3-Bromophenyl)cyclopropanecarboxylic acid

Cat. No.: B1291501
CAS No.: 91445-84-0
M. Wt: 241.08 g/mol
InChI Key: WQKBKSZJAIBOED-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)cyclopropanecarboxylic acid is an organic compound that belongs to the class of cyclopropane carboxylic acids. It is characterized by the presence of a cyclopropane ring attached to a benzene ring substituted with a bromine atom at the third position. This compound is a white crystalline powder and is used in various fields such as medical research, environmental research, and industrial research.

Scientific Research Applications

2-(3-Bromophenyl)cyclopropanecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Used in the synthesis of dyes, pesticides, and other industrial chemicals.

Safety and Hazards

The compound is associated with a GHS07 pictogram and has a signal word of "Warning" . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Biochemical Analysis

Biochemical Properties

2-(3-Bromophenyl)cyclopropanecarboxylic acid plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to participate in free radical bromination and nucleophilic substitution reactions . The compound interacts with enzymes that facilitate these reactions, such as those involved in oxidative processes. For instance, it can undergo oxidation to form benzoic acid derivatives . The nature of these interactions often involves the formation of intermediate radicals or carbocations, which are stabilized by the aromatic ring of the bromophenyl group.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to interact with cellular proteins that regulate these processes, potentially leading to changes in cell behavior and function . For example, the compound may alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of the reaction. The compound’s bromophenyl group allows it to participate in electrophilic aromatic substitution reactions, where it forms a cationic intermediate that can interact with nucleophiles . Additionally, the cyclopropane ring can undergo ring-opening reactions, further contributing to its reactivity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that the compound can degrade under certain conditions, leading to the formation of by-products that may have different biological activities . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings where it is continuously exposed to cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can become toxic and cause adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. The compound can affect metabolic flux by altering the levels of key metabolites in these pathways . For example, it may influence the production of energy-rich molecules like adenosine triphosphate (ATP) by modulating the activity of enzymes involved in cellular respiration.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s bromophenyl group may facilitate its binding to hydrophobic regions of proteins, aiding in its transport across cell membranes.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biological effects . For instance, it may localize to the mitochondria, where it can impact cellular energy metabolism by interacting with mitochondrial enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(3-Bromophenyl)cyclopropanecarboxylic acid typically involves a substitution reaction between a bromine atom on a benzene ring and a hydrogen atom on cyclopropane. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)cyclopropanecarboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Oxidizing Agents: Used for oxidation reactions.

    Reducing Agents: Used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can form various substituted cyclopropane derivatives.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)cyclopropanecarboxylic acid: Similar structure but with the bromine atom at the fourth position.

    1-(3-Bromophenyl)cyclopentanecarboxylic acid: Similar structure but with a cyclopentane ring instead of a cyclopropane ring.

    1-(3-Chlorophenyl)cyclopropanecarboxylic acid: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

2-(3-Bromophenyl)cyclopropanecarboxylic acid is unique due to its specific substitution pattern and the presence of a cyclopropane ring, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

2-(3-bromophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKBKSZJAIBOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626946
Record name 2-(3-Bromophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91445-84-0
Record name 2-(3-Bromophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ester from step 1 in THF-MeOH (4:1, 0.5M) was added LiOH (3 eq, 2M) and the mixture was stirred at 50° C. for 1 h. The organic solvent evaporated, aqueous was acidified with HCl 1N and the acid extracted with EtOAc (3×). The organic was washed with brine, dried and solvent evaporated to afford 2-(3-bromophenyl)cyclopropanecarboxylic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Bromophenyl)cyclopropanecarboxylic acid
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